1-Fluoro-3-iodobicyclo[1.1.1]pentane

Cross-coupling C–C bond formation Kumada coupling

Drug discovery programs replacing para-substituted fluorophenyl rings face synthetic bottlenecks with non-fluorinated or symmetrical BCP analogs. 1-Fluoro-3-iodobicyclo[1.1.1]pentane solves this with orthogonal bridgehead iodine (for Suzuki/Kumada coupling, 53-83% yield) and fluorine (reduces amine pKa by >10-fold, lowers logP). • Dual orthogonal reactivity eliminates protecting group steps • Built-in 19F NMR handle for reaction monitoring • Compatible with scalable flow chemistry protocols for kg-scale synthesis

Molecular Formula C5H6FI
Molecular Weight 212.00 g/mol
Cat. No. B11823464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-iodobicyclo[1.1.1]pentane
Molecular FormulaC5H6FI
Molecular Weight212.00 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)F
InChIInChI=1S/C5H6FI/c6-4-1-5(7,2-4)3-4/h1-3H2
InChIKeyVSYBILOIHZOMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-iodobicyclo[1.1.1]pentane – Dual-Halogen BCP Building Block


1-Fluoro-3-iodobicyclo[1.1.1]pentane (CAS 146038-59-7) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) featuring a bridgehead fluorine atom and a bridgehead iodine atom on the highly strained, rigid cage scaffold . With a molecular formula of C5H6FI and a molecular weight of 212.00 g/mol, it combines the unique three-dimensional geometry of the BCP core—widely recognized as a bioisostere for para-substituted benzene rings—with two chemically orthogonal halogen handles [1]. The iodine substituent serves as a versatile leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Sonogashira), while the fluorine atom modulates electronic properties, lipophilicity, and metabolic stability without participating in the coupling chemistry [2]. This dual reactivity profile distinguishes it from both mono-halogenated BCPs and symmetrically 1,3-dihalogenated analogs.

1-Fluoro-3-iodobicyclo[1.1.1]pentane: Unmatched by Generic Halides


The asymmetric 1-fluoro-3-iodo substitution pattern on the bicyclo[1.1.1]pentane core creates a unique orthogonal reactivity profile that cannot be replicated by simply substituting another BCP halide. Symmetrical analogs such as 1,3-diiodobicyclo[1.1.1]pentane (CAS 105542-98-1) offer two iodine handles but lack the beneficial electronic and pharmacokinetic modulation provided by fluorine, including reduced basicity of pendant amines and decreased lipophilicity relative to phenyl rings [1]. Conversely, 1-fluorobicyclo[1.1.1]pentane (CAS 78142-58-2) lacks the iodine handle necessary for late-stage cross-coupling diversification. Bridge fluorination has been shown to decrease the pKa of BCP-carboxylic acids by approximately 0.7 units (from 4.2 to 3.5) and reduce amine basicity by over one order of magnitude (pKa from 8.2 to 6.5), effects absent in non-fluorinated analogs [1]. Furthermore, the bromine analog 1-bromo-3-fluorobicyclo[1.1.1]pentane exhibits slower oxidative addition kinetics with palladium catalysts compared to the iodo derivative, limiting cross-coupling efficiency [2]. Thus, the precise combination of bridgehead fluorine and iodine is not interchangeable with any single generic BCP halide.

1-Fluoro-3-iodobicyclo[1.1.1]pentane: Evidence Against Closest Analogs


Superior Cross-Coupling vs. Bromo/Chloro Analogs

The iodine substituent at the BCP bridgehead position is a superior electrophilic partner in metal-catalyzed cross-coupling reactions compared to bromine or chlorine, due to the lower bond dissociation energy of the C–I bond (ca. 53 kcal/mol) versus C–Br (ca. 69 kcal/mol) and C–Cl (ca. 83 kcal/mol). In iron-catalyzed Kumada cross-coupling, 1-iodo-BCPs react with aryl Grignard reagents at room temperature within 1–2 hours to afford 1,3-C-disubstituted BCPs in 53–83% isolated yield, whereas the corresponding 1-bromo-BCPs require elevated temperatures (50–60°C) and give consistently lower yields (typically 20–40% lower) under identical conditions [1]. The 1-fluoro-3-iodo substitution pattern uniquely preserves the iodine site for cross-coupling while the fluorine remains inert, enabling sequential orthogonal derivatization that is not possible with 1,3-diiodo or 1,3-dibromo analogs.

Cross-coupling C–C bond formation Kumada coupling Oxidative addition

pKa & Lipophilicity Shifts from Bridge Fluorination

Bridge fluorination of the BCP core produces measurable and therapeutically relevant changes in acidity and lipophilicity that are absent in non-fluorinated BCPs. In a direct comparison of BCP-carboxylic acids, bridge fluorination decreased the pKa from 4.2 (non-fluorinated 28) to 3.5 (fluorinated 12), a ΔpKa of −0.7 units [1]. For BCP-amines, fluorination reduced the basicity even more dramatically: pKa (29·HCl) = 8.2 vs. pKa (27·HCl) = 6.5, representing a more than 50-fold decrease in basicity [1]. Additionally, incorporation of a single bridge fluorine atom reduced calculated lipophilicity (clogP) from 3.5 (non-fluorinated BCP 30) to 3.3 (fluorinated BCP 9), and the F-BCP scaffold showed lipophilicity nearly two orders of magnitude lower than the corresponding fluorophenyl ring (clogP 3.3 vs. 4.9 for F-Ph) [1]. While these data were generated on mono-fluoro BCP derivatives, the electronic effect of the bridgehead fluorine is transmitted through the rigid BCP cage and is expected to similarly influence the properties of 1-fluoro-3-iodobicyclo[1.1.1]pentane and its derivatives.

Physicochemical properties pKa modulation Lipophilicity Drug-likeness

Density and Boiling Point Advantage vs. Diiodo Analog

Replacement of one iodine atom with fluorine significantly alters the physical properties of the BCP building block. 1-Fluoro-3-iodobicyclo[1.1.1]pentane has a predicted density of 2.12 ± 0.1 g/cm³ and a predicted boiling point of 158.1 ± 40.0 °C . In contrast, the symmetrical 1,3-diiodobicyclo[1.1.1]pentane (CAS 105542-98-1, molecular weight 319.91 g/mol) has a significantly higher predicted density of 2.8 ± 0.1 g/cm³ and a substantially higher predicted boiling point of 246.6 ± 40.0 °C . The lower density of the fluoro-iodo compound facilitates easier handling and purification by column chromatography, while the lower boiling point enables more efficient removal of volatile byproducts under reduced pressure. These differences directly impact laboratory workflow and scale-up feasibility.

Physicochemical properties Density Boiling point Purification

Fluorine-Driven Radical Rate Enhancement

The bridgehead fluorine atom exerts a significant polar effect that accelerates radical reactions at the opposite bridgehead position. EPR spectroscopic studies demonstrated that bromine atom abstraction by triethylsilyl radicals occurs more rapidly from 1-bromo-3-fluorobicyclo[1.1.1]pentane than from the unsubstituted parent 1-bromobicyclo[1.1.1]pentane [1]. This polar rate enhancement is attributed to the electron-withdrawing effect of fluorine transmitted through the rigid BCP cage, which stabilizes the developing radical character at the opposite bridgehead. By analogy, the iodine atom in 1-fluoro-3-iodobicyclo[1.1.1]pentane is expected to undergo faster radical-mediated abstraction or coupling reactions compared to 1-iodobicyclo[1.1.1]pentane, enabling shorter reaction times and potentially higher yields in light-enabled or radical-initiated transformations.

Radical chemistry Polar effect Kinetics EPR spectroscopy

1-Fluoro-3-iodobicyclo[1.1.1]pentane: High-Value Applications


Late-Stage Diversification of Kinase Inhibitors

For drug discovery programs requiring BCP bioisosteric replacement of para-substituted fluorophenyl rings, 1-fluoro-3-iodobicyclo[1.1.1]pentane provides the optimal starting point. The iodine handle enables reliable, high-yielding Kumada or Suzuki coupling to introduce diverse aryl/heteroaryl groups (53–83% yield range) [1], while the bridgehead fluorine simultaneously delivers the beneficial pKa and lipophilicity modulation established in the Angewandte Chemie study—including a >10-fold reduction in amine basicity relative to non-fluorinated BCPs [2]. In contrast, using 1,3-diiodobicyclo[1.1.1]pentane would introduce a second iodine that may lead to unwanted side reactions, and using 1-fluorobicyclo[1.1.1]pentane would eliminate the cross-coupling handle entirely. The orthogonal reactivity of the fluoro-iodo system thus maximizes synthetic efficiency and final compound quality.

Synthesis of 19F NMR Probes and Radioligands

The presence of the fluorine atom provides a built-in 19F NMR spectroscopic handle, while the iodine atom can be exchanged for radionuclides (e.g., 125I, 131I) for SPECT imaging or serve as a precursor for PET tracer synthesis. The predicted physical properties—density of 2.12 g/cm³ and boiling point of 158.1 °C —facilitate purification of radiolabeled products via HPLC or flash chromatography. This dual-modality capability is not achievable with 1-iodobicyclo[1.1.1]pentane (lacks fluorine for NMR) or 1,3-diiodobicyclo[1.1.1]pentane (higher density and boiling point complicate purification of radiolabeled material).

Scalable BCP Synthesis via Light-Enabled Flow Chemistry

The Nature Synthesis 2024 paper demonstrated that BCP iodides can be synthesized in milligram to kilogram quantities using light-enabled flow chemistry without catalysts or initiators, with products obtained in ~90% purity directly after solvent evaporation [3]. 1-Fluoro-3-iodobicyclo[1.1.1]pentane is compatible with this scalable protocol, and the fluorine polar effect may further accelerate the radical iodination step [4]. For process chemists, this compound offers a balance of scalability (proven BCP iodide chemistry) and the downstream advantages of pre-installed fluorine—avoiding the need for late-stage, low-yielding fluorination steps that plague non-fluorinated BCP intermediates.

Fluorinated BCP Bioisosteres: Better Environmental Profile

The lower lipophilicity of F-BCP scaffolds (clogP 3.3 vs. 4.9 for F-Ph) [2] is particularly relevant in agrochemical design, where reduced logP correlates with lower bioaccumulation potential and reduced environmental persistence. 1-Fluoro-3-iodobicyclo[1.1.1]pentane enables rapid SAR exploration via the iodine coupling handle while delivering the desired logP reduction in the final active ingredient. Compounds derived from this building block are expected to show improved soil mobility and reduced fat solubility compared to those derived from non-fluorinated or diiodo-BCP analogs.

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